n-Cyanobenzenesulfonamide
Description
n-Cyanobenzenesulfonamide (structure: benzenesulfonamide with a cyano group (-CN) directly attached to the sulfonamide nitrogen) is a sulfonamide derivative characterized by its electron-withdrawing cyano substituent. This functional group enhances the compound's electrophilicity and acidity of the sulfonamide proton compared to alkyl-substituted analogues. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, where substituents critically influence activity.
Properties
IUPAC Name |
N-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-6-9-12(10,11)7-4-2-1-3-5-7/h1-5,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAGDYOTYFYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963145 | |
| Record name | N-Cyanobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-45-4 | |
| Record name | NSC111105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyanobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of n-Cyanobenzenesulfonamide
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Step 1: Sulfonation or chlorosulfonylation of a substituted benzene derivative (e.g., acetanilide or nitrobenzene derivatives).
- Step 2: Conversion of sulfonyl intermediates into sulfonyl chlorides.
- Step 3: Amination or reaction with ammonia or amines to form sulfonamide.
- Step 4: Hydrolysis or purification steps to yield the final this compound product.
This general approach is adapted with specific reagents and conditions depending on the starting materials and desired substitution pattern.
Detailed Preparation Procedure from Literature
Method Using Acetanilide and Chlorosulfonic Acid (Adapted from Patent CN105237446A)
This method, while originally for p-aminobenzenesulfonamide, can be adapted for cyanobenzenesulfonamide derivatives by substituting the aromatic precursor.
| Step | Reagents & Conditions | Description |
|---|---|---|
| A | Chlorosulfonic acid (1.5-2.5 mol equiv) added to reaction kettle at 40-50 °C; acetanilide added slowly; temperature raised to 55-60 °C for 1-2 h | Formation of N-acetylsulfanilic acid intermediate |
| B | Add ethylene dichloride, warm to 65-75 °C; add catalyst (e.g., DMF) and thionyl chloride (SOCl2); react 1-3 h | Conversion to p-acetaminobenzenesulfonyl chloride |
| C | Cool to 15-20 °C; add reaction mixture dropwise to 22-25% aqueous ammonia; stir 0.5-1 h; warm to 40-42 °C for 1-2 h | Formation of acetylaminobenzenesulfonamide crude product |
| D | Hydrolysis: add crude product to NaOH solution (20-30%); reflux at 90-95 °C for 2-3 h; adjust pH to 6.5-6.7; centrifuge and dry | Obtain purified p-aminobenzenesulfonamide |
- Catalyst options include DMF, DMAC, DMAP, or pyridine.
- Precise molar ratios and temperatures are critical for yield and purity.
- This method reduces chlorosulfonic acid consumption and increases efficiency.
Though this patent focuses on p-aminobenzenesulfonamide, the approach is relevant for cyanobenzenesulfonamide synthesis by using cyanobenzene derivatives as substrates.
Sulfonation and Hydrogenation Route for Aminobenzenesulfonamide Derivatives (Patent CN107805212B)
This method describes preparation of 2-methyl-5-aminobenzenesulfonamide, which is structurally related and can be adapted for cyanobenzenesulfonamide:
| Step | Reagents & Conditions | Description |
|---|---|---|
| S1 (Sulfonation) | p-Nitrotoluene + chlorosulfonic acid in organic solvent (chlorobenzene, dichloromethane, etc.); 100-150 °C; stirring 800-1000 rpm | Formation of 2-methyl-5-nitrobenzenesulfonyl chloride |
| S2 (Hydrogenation) | 2-methyl-5-nitrobenzenesulfonyl chloride + catalyst (Pd/C, Pd hydroxide, Raney Ni) + ammonia water + organic solvent (methanol, ethanol, etc.); 0-150 °C; 0.1-2.0 MPa H2 pressure; 3-24 h | Reduction of nitro group to amine, yielding 2-methyl-5-aminobenzenesulfonamide |
- Washing with water to remove impurities.
- Concentration and purification steps including ethanol washing and triethylamine treatment.
This method offers a short route, high purity product, and is suitable for industrial scale-up.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield/Purity Notes |
|---|---|---|---|---|---|
| Acetanilide + Chlorosulfonic Acid (Patent CN105237446A) | Acetanilide | Chlorosulfonic acid, SOCl2, ammonia | 40-95 °C, stepwise | Controlled reagent addition, reduced cost | High yield, high purity |
| Sulfonation + Hydrogenation (Patent CN107805212B) | p-Nitrotoluene | Chlorosulfonic acid, Pd/C, ammonia | 100-150 °C; 0-150 °C H2 pressure | Short route, industrial scalability | High purity, thorough reaction |
| Sulfonyl Chloride + Amine (Literature) | Sulfonyl chloride derivatives | Amines (e.g., propan-1-amine) | Ambient to moderate temperature; pH 6-10 | Simple, versatile | Moderate to high yield |
Chemical Reactions Analysis
Types of Reactions: n-Cyanobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide anion acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: It can engage in cycloaddition reactions with other compounds, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and Mitsunobu reagents.
Oxidation: Oxidizing agents such as chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield N-alkylated sulfonamides, while oxidation can produce sulfonyl derivatives.
Scientific Research Applications
n-Cyanobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation within cancer cells, leading to apoptosis. Additionally, its antimicrobial properties are linked to the inhibition of bacterial enzymes essential for cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between n-cyanobenzenesulfonamide and analogous sulfonamides, based on the provided evidence:
Key Comparative Insights:
Electronic Effects: The cyano group in this compound increases the acidity of the sulfonamide proton compared to alkyl (e.g., octyl, ethyl) or aryl (e.g., phenyl) substituents. This property is critical in enzyme inhibition, where deprotonation facilitates binding to active sites .
Steric and Solubility Considerations :
- Long alkyl chains (e.g., N-octylbenzenesulfonamide) reduce water solubility but improve lipid compatibility, making them suitable for industrial applications .
- Aromatic substituents (e.g., pyrazole in ) introduce planar rigidity, which can enhance binding to hydrophobic enzyme pockets .
Biological Activity: Minor structural changes, such as nitro group position (ortho vs. meta), significantly alter biological efficacy. For example, meta-nitro derivatives often show higher antimicrobial potency than ortho isomers . The cyano group in N-cyano-4-methyl-N-phenylbenzenesulfonamide may mimic natural electrophiles, enabling selective enzyme targeting .
Synthetic Flexibility :
- Sulfonamides with halogenated aryl groups (e.g., 4-chlorophenyl in ) are easier to functionalize further, enabling diversification for structure-activity relationship (SAR) studies .
Q & A
Q. What computational methods predict the metabolic fate of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
